methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate
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Overview
Description
Methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate is a complex organic compound that features an indole ring and a benzo[g]pteridin-3-yl moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate typically involves multi-step organic reactions. The starting materials might include indole derivatives and benzo[g]pteridin-3-yl compounds. Common synthetic routes may involve:
Step 1: Formation of the indole derivative through Fischer indole synthesis.
Step 2: Acylation of the indole derivative with the benzo[g]pteridin-3-yl compound.
Step 3: Esterification to form the final methyl ester product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring.
Reduction: Reduction reactions could target the carbonyl groups in the benzo[g]pteridin-3-yl moiety.
Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the indole or benzo[g]pteridin-3-yl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate may have various applications in scientific research, including:
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interacting with DNA/RNA: Affecting gene expression or replication.
Modulating Receptor Activity: Acting as an agonist or antagonist at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(1H-indol-3-yl)propanoate: A simpler indole derivative.
7,8,10-Trimethyl-2,4-dioxobenzo[g]pteridin-3-yl acetate: A related benzo[g]pteridin compound.
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate is unique due to its combination of an indole ring and a benzo[g]pteridin-3-yl moiety, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C27H26N6O5 |
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Molecular Weight |
514.5 g/mol |
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-[[2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetyl]amino]propanoate |
InChI |
InChI=1S/C27H26N6O5/c1-14-9-19-21(10-15(14)2)32(3)24-23(30-19)25(35)33(27(37)31-24)13-22(34)29-20(26(36)38-4)11-16-12-28-18-8-6-5-7-17(16)18/h5-10,12,20,28H,11,13H2,1-4H3,(H,29,34) |
InChI Key |
FLPUCSKZOHMPTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)N(C(=O)C3=N2)CC(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)OC)C |
Origin of Product |
United States |
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